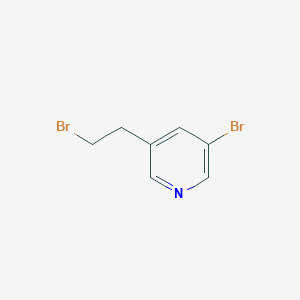

3-Bromo-5-(2-bromoethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds as Core Structures in Complex Molecular Architectures

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the realm of organic chemistry and drug discovery. rsc.orgresearchgate.netrsc.org Its presence is notable in a vast array of natural products, including vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and numerous alkaloids. tandfonline.com The unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor and a basic center contribute to the widespread incorporation of pyridine scaffolds into pharmaceuticals. rsc.orgresearchgate.net In fact, a significant number of drugs approved by the FDA contain a pyridine moiety, highlighting its importance in medicinal chemistry. rsc.orgrsc.org The versatility of the pyridine ring allows for the creation of diverse molecular frameworks, leading to the development of potent therapeutic agents for a wide range of diseases. researchgate.netrsc.org

The structural and electronic characteristics of the pyridine ring have a substantial impact on the pharmacological profiles of bioactive molecules. tandfonline.com Synthetic chemists are increasingly focused on designing new analogs that utilize pyridine templates to explore their mechanisms of action and discover novel pharmaceutical leads. tandfonline.com The sheer volume of publications dedicated to pyridine-containing compounds underscores the continued interest and importance of this heterocyclic system in modern chemical sciences. tandfonline.com

Overview of Halogenated Pyridine Derivatives as Strategic Synthetic Precursors

Halogenated pyridine derivatives, particularly those containing bromine, are invaluable intermediates in organic synthesis. nih.govnih.gov The introduction of a halogen atom onto the pyridine ring serves multiple strategic purposes. Firstly, it can significantly influence the electronic properties of the ring, making it more or less susceptible to nucleophilic or electrophilic attack. Secondly, and perhaps more importantly, the carbon-halogen bond provides a reactive handle for a wide variety of synthetic transformations. nih.gov

These transformations include, but are not limited to, cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, which allow for the formation of new carbon-carbon bonds. Halogenated pyridines also readily undergo nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a diverse range of functional groups. acs.org The position of the halogen atom on the pyridine ring is crucial, as it dictates the regioselectivity of subsequent reactions. The development of selective halogenation methods for pyridines is an active area of research, as it unlocks access to a broader range of functionalized building blocks for the synthesis of complex molecules. nih.govnih.gov

Contextualizing 3-Bromo-5-(2-bromoethyl)pyridine within the Broader Class of Bromoalkyl Pyridine Chemistry

Within the extensive family of halogenated pyridines, this compound stands out as a particularly interesting and versatile synthetic precursor. This compound possesses two bromine atoms with distinct chemical environments and reactivities. The bromine atom directly attached to the aromatic pyridine ring at the 3-position exhibits the typical reactivity of an aryl bromide, making it amenable to a variety of palladium-catalyzed cross-coupling reactions.

In contrast, the bromine atom in the 2-bromoethyl side chain at the 5-position behaves as a primary alkyl bromide. This functionality is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles to extend or modify the side chain. The differential reactivity of these two C-Br bonds allows for selective and sequential functionalization, making this compound a valuable bifunctional building block for the construction of complex molecular architectures. This dual reactivity profile enables chemists to strategically elaborate different parts of the molecule in a controlled manner, a highly desirable feature in multistep organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2N |

|---|---|

Molecular Weight |

264.94 g/mol |

IUPAC Name |

3-bromo-5-(2-bromoethyl)pyridine |

InChI |

InChI=1S/C7H7Br2N/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2 |

InChI Key |

ZTHDPWKVRZUYTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)CCBr |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Bromo 5 2 Bromoethyl Pyridine

Reactions at the 2-Bromoethyl Side Chain

The 2-bromoethyl group attached to the pyridine (B92270) ring at the 5-position behaves as a primary alkyl halide. Consequently, it is amenable to both nucleophilic substitution and elimination reactions. The electron-withdrawing nature of the 3-bromopyridyl moiety can influence the reaction rates at this side chain.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)

The primary carbon of the bromoethyl side chain is sterically unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions. These reactions proceed with a variety of nucleophiles, leading to the formation of a diverse array of functional groups. Unimolecular nucleophilic substitution (S(_N)1) pathways are generally not favored for primary alkyl halides due to the high energy of the corresponding primary carbocation.

Through S(_N)2 reactions, the terminal bromine atom of the 2-bromoethyl side chain can be displaced by a range of nucleophiles to introduce new functionalities. For instance, reaction with hydroxide (B78521) or alkoxide ions yields the corresponding primary alcohols or ethers. Similarly, thiolates can be employed to form thioethers, and various amines can be used to introduce amino groups. The choice of a weak base is crucial to minimize the competing elimination reaction.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Bromo-5-(2-hydroxyethyl)pyridine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-Bromo-5-(2-methoxyethyl)pyridine |

| Thiolate | Sodium Ethanethiolate (NaSEt) | 3-Bromo-5-(2-(ethylthio)ethyl)pyridine |

| Amine | Ammonia (B1221849) (NH₃) | 3-Bromo-5-(2-aminoethyl)pyridine |

| Azide | Sodium Azide (NaN₃) | 3-Bromo-5-(2-azidoethyl)pyridine |

This table represents expected products from S(_N)2 reactions based on the reactivity of primary alkyl halides. Specific experimental data for 3-Bromo-5-(2-bromoethyl)pyridine was not available in the searched literature.

The pyridine nitrogen in this compound can act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl side chain. This intramolecular S(_N)2 reaction results in the formation of a bicyclic quaternary pyridinium (B92312) salt, specifically 6-bromo-2,3-dihydro-1H-pyrrolo[1,2-a]pyridin-4-ium bromide. Such cyclizations are common for haloalkylpyridines and are influenced by the chain length connecting the nucleophile and the leaving group.

Elimination Reactions for Olefin Formation

Treatment of this compound with a strong, sterically hindered base can promote an E2 (bimolecular elimination) reaction. gold-chemistry.orgquimicaorganica.org In this process, the base abstracts a proton from the carbon adjacent to the bromo-substituted carbon, while the bromide ion is simultaneously eliminated. This results in the formation of a carbon-carbon double bond, yielding 3-bromo-5-vinylpyridine. The use of bulky bases, such as potassium tert-butoxide, is preferred to minimize the competing S(_N)2 substitution reaction. wikipedia.org

| Base | Product | Reaction Type |

| Potassium tert-butoxide (t-BuOK) | 3-Bromo-5-vinylpyridine | E2 Elimination |

This table illustrates the expected outcome of an E2 elimination reaction on the 2-bromoethyl side chain.

Reactions at the Pyridyl Bromide Position (C-3)

The bromine atom at the C-3 position of the pyridine ring is an aryl bromide and is generally unreactive towards classical nucleophilic aromatic substitution. However, it serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, including 3-bromopyridines. These reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allow for the introduction of a wide variety of substituents at the C-3 position of the pyridine ring.

Suzuki Coupling: This reaction involves the coupling of the 3-bromopyridine (B30812) moiety with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures. acs.orgharvard.edulibretexts.org

| Aryl Boronic Acid | Catalyst | Base | Product | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 3-Bromo-5-phenylpyridine | ~85% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 3-Bromo-5-(4-methoxyphenyl)pyridine | ~90% |

Data in this table is representative of typical Suzuki coupling reactions with 3-bromopyridine derivatives and may not reflect experimentally verified results for this compound.

Sonogashira Coupling: This reaction couples the 3-bromopyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. It is a reliable method for the synthesis of aryl alkynes. scirp.orgchemspider.comsemanticscholar.org

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Product | Yield (%) |

| Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | 3-Bromo-5-(phenylethynyl)pyridine | 72-96% |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Et₃N | 3-Bromo-5-((trimethylsilyl)ethynyl)pyridine | ~85% |

Yields are based on studies with 2-amino-3-bromopyridines, demonstrating the feasibility of the Sonogashira coupling on the 3-bromopyridine core. scirp.orgchemspider.comsemanticscholar.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the 3-bromopyridine with an alkene to form a substituted alkene. This reaction typically requires a palladium catalyst and a base. researchgate.netorganic-chemistry.org

| Alkene | Catalyst | Base | Product |

| Styrene | Pd(OAc)₂ | K₂CO₃ | 3-Bromo-5-((E)-styryl)pyridine |

| n-Butyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | (E)-Butyl 3-(5-bromopyridin-3-yl)acrylate |

This table shows expected products of the Heck reaction based on the known reactivity of 3-bromopyridines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the 3-bromopyridine and a primary or secondary amine. This reaction is a powerful tool for the synthesis of N-aryl amines. chemspider.comwikipedia.orglibretexts.org

| Amine | Catalyst | Ligand | Base | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | 4-(5-Bromopyridin-3-yl)morpholine | ~80% |

| Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | N-(5-Bromopyridin-3-yl)aniline | ~75% |

Yields are representative of Buchwald-Hartwig amination reactions with substituted bromopyridines.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide, is a versatile method for creating C(sp²)-C(sp²) bonds. For this compound, this reaction would be expected to selectively occur at the 3-position of the pyridine ring. The choice of palladium catalyst, ligand, and base is crucial in achieving high yields and selectivity. While specific studies on this compound are not prevalent, related studies on dihalopyridines show that selectivity can be achieved. For instance, in dihalopyridines, the position of substitution is influenced by the electronic environment and the relative bond dissociation energies of the C-X bonds.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-5-(2-bromoethyl)pyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 3-(4-Methoxyphenyl)-5-(2-bromoethyl)pyridine |

This table is illustrative and based on general principles of Suzuki-Miyaura couplings on bromopyridines.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is highly effective for the alkynylation of aryl halides. In the case of this compound, the reaction would preferentially occur at the C-Br bond of the pyridine ring to yield 3-alkynyl-5-(2-bromoethyl)pyridine derivatives. The reaction is generally carried out under mild conditions with an amine base. The chemoselectivity is driven by the higher reactivity of the sp² C-Br bond towards the palladium catalyst.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines. For this compound, amination is expected to take place at the 3-position of the pyridine ring. The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle. A strong base, such as sodium tert-butoxide, is typically required.

Stille Coupling and Negishi Coupling Methodologies

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide. It is a versatile reaction with a high tolerance for various functional groups. The Negishi coupling , on the other hand, utilizes an organozinc reagent. Both reactions are expected to be selective for the aryl bromide position on this compound. The general reactivity trend for palladium-catalyzed cross-coupling reactions favors the reaction at the sp² C-Br bond over the sp³ C-Br bond.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. This transformation is typically achieved using organolithium or magnesium reagents.

Lithium-Halogen Exchange: This reaction, often carried out at low temperatures (e.g., -78 °C) with an alkyllithium reagent like n-butyllithium, would be expected to occur at the more electrophilic carbon of the C-Br bond on the pyridine ring. The resulting aryllithium species is a potent nucleophile and can be trapped with various electrophiles.

Magnesium-Halogen Exchange: The formation of a Grignard reagent can be achieved by reacting this compound with magnesium metal. Alternatively, a bromine-magnesium exchange can be performed using a reagent like isopropylmagnesium chloride. This would also preferentially occur at the aryl bromide position.

These organometallic intermediates are valuable for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and carbon dioxide.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Pyridine rings are generally more susceptible to SNAr than benzene (B151609) rings due to the electron-withdrawing nature of the nitrogen atom. However, for an SNAr reaction to occur, the ring must be activated by strongly electron-withdrawing groups, and the leaving group must be positioned ortho or para to the activating group and the ring nitrogen. In this compound, the bromine atom is at the 3-position, which is meta to the nitrogen. This position is not strongly activated for SNAr. Therefore, nucleophilic aromatic substitution on the pyridine ring of this specific compound is expected to be difficult under standard SNAr conditions.

Chemoselectivity in Dual Halide Systems

The key to the synthetic utility of this compound lies in the ability to selectively functionalize one of the two C-Br bonds. The difference in the hybridization of the carbon atoms (sp² vs. sp³) and the electronic environment of the two bromine atoms are the primary factors governing this chemoselectivity.

Palladium-Catalyzed Reactions: As a general rule, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings will preferentially occur at the C(sp²)-Br bond of the pyridine ring. This is due to the greater ease of oxidative addition of Pd(0) to an aryl halide compared to an alkyl halide. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for the functionalization of the pyridine ring while leaving the bromoethyl side chain intact for subsequent transformations.

Nucleophilic Substitution: In contrast to the palladium-catalyzed reactions, standard nucleophilic substitution (SN2) reactions would be expected to occur at the C(sp³)-Br bond of the bromoethyl side chain. This position is more susceptible to attack by nucleophiles as it does not involve the disruption of the aromatic system.

Table 2: Predicted Chemoselective Reactions of this compound

| Reaction Type | Reagent(s) | Expected Site of Reaction | Product Type |

| Suzuki Coupling | ArB(OH)₂, Pd catalyst, base | Pyridine Ring (C3) | 3-Aryl-5-(2-bromoethyl)pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Pyridine Ring (C3) | 3-Alkynyl-5-(2-bromoethyl)pyridine |

| Buchwald-Hartwig | Amine, Pd catalyst, base | Pyridine Ring (C3) | 3-Amino-5-(2-bromoethyl)pyridine |

| Halogen-Metal Exchange | n-BuLi or i-PrMgCl | Pyridine Ring (C3) | 3-Lithio/Magnesio-5-(2-bromoethyl)pyridine |

| Nucleophilic Substitution (SN2) | NaCN | Ethyl Side Chain | 3-Bromo-5-(2-cyanoethyl)pyridine |

This predictable chemoselectivity makes this compound a valuable bifunctional building block in organic synthesis, allowing for the sequential introduction of different functionalities at two distinct positions of the molecule.

Differentiating Reactivity Between Alkyl Bromide and Aryl Bromide Functionalities

A key aspect of the reactivity of this compound lies in the pronounced difference in the reactivity of the two bromine substituents. The bromine atom attached to the ethyl side chain (alkyl bromide) is significantly more susceptible to nucleophilic substitution than the bromine atom directly bonded to the pyridine ring (aryl bromide).

This disparity in reactivity is rooted in the fundamental principles of nucleophilic substitution reactions. The sp³-hybridized carbon of the bromoethyl group is an excellent electrophilic center for SN2 reactions, readily undergoing inversion of configuration upon attack by a nucleophile. In contrast, the sp²-hybridized carbon of the bromopyridine moiety is a poor substrate for classical SN2 reactions due to steric hindrance and the high energy of the transition state. Nucleophilic aromatic substitution (SNAr) on the pyridine ring is possible but typically requires harsh conditions or the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule.

This reactivity difference allows for selective functionalization of the side chain. For instance, reaction with a primary or secondary amine under mild basic conditions will preferentially displace the alkyl bromide to form the corresponding aminoethylpyridine derivative, leaving the aryl bromide intact for subsequent transformations like cross-coupling reactions.

An important application of this selective reactivity is in the synthesis of bicyclic structures. Intramolecular cyclization can be achieved by reacting this compound with a suitable nucleophile that, after substitution at the alkyl bromide position, possesses a functional group capable of attacking the aryl bromide position in a subsequent step, often mediated by a transition metal catalyst. A notable example is the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, which are core structures in various biologically active compounds. In such syntheses, the initial nucleophilic attack occurs at the bromoethyl side chain, followed by an intramolecular palladium-catalyzed C-N bond formation to construct the bicyclic framework.

Table 1: Comparison of Alkyl and Aryl Bromide Reactivity in this compound

| Feature | Alkyl Bromide (-CH₂CH₂Br) | Aryl Bromide (C-Br on Pyridine) |

| Hybridization of Carbon | sp³ | sp² |

| Primary Reaction Type | SN2 | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling |

| Relative Reactivity | High | Low |

| Typical Reaction Conditions | Mild (e.g., base, moderate temperature) | Harsher (e.g., high temperature, strong base) or requires a catalyst |

Strategic Application of Protecting Group Chemistry

In multistep syntheses involving this compound, the pyridine nitrogen can sometimes interfere with desired reactions due to its basicity and nucleophilicity. It can coordinate to metal catalysts, react with electrophiles, or promote unwanted side reactions. To circumvent these issues, the strategic use of protecting groups for the pyridine nitrogen is often employed.

A common strategy is the formation of a pyridinium salt or an N-oxide. For instance, the pyridine nitrogen can be protected as its N-oxide by treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is less nucleophilic and can direct certain reactions to different positions on the ring. The N-oxide can be readily removed later in the synthetic sequence by reduction.

Oxidation and Reduction Processes Involving the Pyridine Nitrogen or Side Chain

The pyridine nitrogen and the bromoethyl side chain of this compound can undergo various oxidation and reduction reactions, further expanding its synthetic utility.

Oxidation:

The most common oxidation reaction involving the pyridine moiety is the formation of the corresponding N-oxide . This is typically achieved by treating the parent molecule with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) rochester.edudntb.gov.ua. The resulting N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. The nitrogen-oxygen bond can also be a source of oxygen in certain catalytic oxidation reactions.

Reduction:

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation . This transformation is typically carried out using hydrogen gas in the presence of a noble metal catalyst such as platinum, palladium, or nickel, often under elevated pressure and temperature khanacademy.orgyoutube.comyoutube.com. The specific conditions can be tuned to achieve complete saturation of the pyridine ring while potentially affecting the bromo substituents.

The bromoethyl side chain is generally resistant to reduction by common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) under standard conditions masterorganicchemistry.comlibretexts.orgyoutube.comcommonorganicchemistry.comyoutube.com. These reagents are primarily used for the reduction of aldehydes and ketones. However, more powerful reducing agents or specific catalytic systems might be capable of reducing the alkyl bromide. It is important to note that harsh reduction conditions could also lead to the cleavage of the aryl bromide bond. Therefore, the choice of reducing agent and reaction conditions is critical for achieving the desired selective transformation.

Table 2: Summary of Common Oxidation and Reduction Reactions

| Reaction Type | Reagent/Condition | Functional Group Targeted | Product |

| Oxidation | m-CPBA | Pyridine Nitrogen | This compound N-oxide |

| Reduction | H₂, Pt/Pd/Ni | Pyridine Ring | 3-Bromo-5-(2-bromoethyl)piperidine |

Applications of 3 Bromo 5 2 Bromoethyl Pyridine As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

The dual reactivity of 3-Bromo-5-(2-bromoethyl)pyridine makes it a prime candidate for the synthesis of intricate heterocyclic structures. The presence of both an aryl bromide and an alkyl bromide allows for selective and sequential reactions to build complex molecular frameworks.

The bromoethyl group at the 5-position of the pyridine (B92270) ring is particularly well-suited for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. By first introducing a nucleophilic group at the 3-position via displacement of the bromine atom, a subsequent intramolecular reaction with the bromoethyl side chain can yield various fused pyridine derivatives. For instance, reaction with an amine could lead to the formation of a dihydropyridoindole ring system after cyclization.

| Precursor | Reagent | Fused Product |

| 3-Amino-5-(2-bromoethyl)pyridine | Base | Dihydropyrido[3,4-b]indole |

| 3-Hydroxy-5-(2-bromoethyl)pyridine | Base | Dihydropyrido[3,4-b]furan |

| 3-Thio-5-(2-bromoethyl)pyridine | Base | Dihydropyrido[3,4-b]thiophene |

This table illustrates potential intramolecular cyclization reactions to form fused pyridine derivatives.

The construction of bridged pyridine architectures can be envisioned through intermolecular reactions followed by an intramolecular bridging step. For example, the bromine on the pyridine ring can be converted to a nucleophilic or organometallic species, which can then react with another difunctional molecule. The bromoethyl side chain can then be utilized to form the bridge through a second reaction. Such strategies could lead to the formation of novel bicyclic systems containing a pyridine core, which are of interest in medicinal chemistry and materials science. The synthesis of N-bridged heterobicycles can be achieved through the oxidation of aldimine or hydrazone derivatives of N-heterocyclic compounds with copper(II) ions google.com.

Precursors for Polyfunctionalized Pyridine Compounds

The differential reactivity of the aryl bromide and the primary alkyl bromide in this compound allows for its use as a precursor to a wide array of polyfunctionalized pyridine compounds. The bromine atom on the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents benicewiczgroup.comacs.org. The bromoethyl side chain, on the other hand, can readily undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. This orthogonality enables the selective functionalization of the molecule in a stepwise manner, providing access to a diverse library of 3,5-disubstituted pyridines nih.govnih.gov.

| Reaction Type | Reagent | Functional Group Introduced |

| Suzuki Coupling | Arylboronic acid | Aryl group |

| Heck Coupling | Alkene | Alkenyl group |

| Buchwald-Hartwig Amination | Amine | Amino group |

| Nucleophilic Substitution | Sodium azide | Azido group |

| Nucleophilic Substitution | Sodium cyanide | Cyano group |

This table showcases various functionalization reactions possible with this compound.

Role in the Synthesis of Advanced Organic Materials (excluding specific material properties)

Pyridine-containing polymers and organic materials are of significant interest due to their electronic properties, which make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices mdpi.comrsc.orgresearchgate.netgoogle.com. The electron-deficient nature of the pyridine ring can enhance electron transport in these materials rsc.org. This compound can serve as a key monomer or intermediate in the synthesis of such materials. For example, the bromine atom on the pyridine ring can be utilized in polymerization reactions, such as Yamamoto or Suzuki polycondensation, to create conjugated polymers with a pyridine unit in the backbone mdpi.com. The bromoethyl side chain can be used to attach the pyridine unit as a pendant group to a polymer backbone or to introduce other functional groups that can influence the material's properties. For instance, 1-bromopyrene (B33193) is a crucial intermediate in the OLED material industry google.com.

Intermediates in Natural Product Synthesis (focus on synthetic routes and methodologies)

Substituted pyridines are common structural motifs found in a variety of natural products, particularly in marine alkaloids which often exhibit a broad spectrum of biological activities nih.govnih.govmdpi.commdpi.comrsc.org. The synthesis of analogues of these natural products is an important area of research in medicinal chemistry. This compound can serve as a valuable starting material for the synthesis of such analogues. For example, the pyridine ring can be elaborated through cross-coupling reactions, and the side chain can be modified to mimic the substitution patterns found in complex natural products like fascaplysin, which is based on a 12H-pyrido[1,2-a:3,4-b′]diindole system mdpi.com.

Synthesis of Ligands for Catalysis and Coordination Chemistry

Pyridine-based ligands are widely used in transition metal catalysis and coordination chemistry due to their ability to form stable complexes with a variety of metal ions nih.govjscimedcentral.comresearchgate.netwikipedia.org. The nitrogen atom of the pyridine ring acts as a Lewis base, coordinating to the metal center. The substituents on the pyridine ring can be used to fine-tune the electronic and steric properties of the ligand, thereby influencing the catalytic activity and selectivity of the metal complex acs.orgnih.gov. This compound is a precursor for the synthesis of pincer-type ligands, where the pyridine nitrogen and two donor atoms from the side chains coordinate to a metal center in a meridional fashion acs.orgdigitellinc.comlibretexts.org. The bromoethyl side chain can be functionalized with phosphine (B1218219), amine, or other donor groups to create a variety of pincer ligand architectures. These types of ligands have shown great promise in a range of catalytic applications, including transfer hydrogenation and C-H bond activation acs.org.

Spectroscopic and Analytical Methods for Structural Elucidation in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of a chemical compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each proton, and the number of neighboring protons. In the case of 3-Bromo-5-(2-bromoethyl)pyridine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the bromoethyl side chain.

The aromatic region would likely display signals for the protons at positions 2, 4, and 6 of the pyridine ring. The proton at position 2 would be a doublet, coupled to the proton at position 4. The proton at position 4 would appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the protons at positions 2 and 6. The proton at position 6 would also be a doublet, coupled to the proton at position 4.

The bromoethyl side chain would exhibit two triplet signals, characteristic of an ethyl group where each methylene (B1212753) group is coupled to the other. The methylene group adjacent to the bromine atom would be expected to appear at a higher chemical shift (downfield) compared to the methylene group attached to the pyridine ring due to the deshielding effect of the electronegative bromine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.50 | d | 2.0 |

| H-4 | 7.80 | t | 2.0 |

| H-6 | 8.60 | d | 2.0 |

| -CH₂- (ring) | 3.10 | t | 7.5 |

| -CH₂-Br | 3.65 | t | 7.5 |

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Characterizing the Carbon Backbone

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., aromatic, aliphatic, quaternary). For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring and the two carbon atoms of the bromoethyl side chain.

The carbon atoms of the pyridine ring will resonate in the aromatic region of the spectrum. The carbons directly bonded to the bromine atoms (C-3 and the terminal carbon of the ethyl chain) will be significantly influenced by the electronegativity of the bromine.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150.0 |

| C-3 | 122.0 |

| C-4 | 140.0 |

| C-5 | 138.0 |

| C-6 | 152.0 |

| -CH₂- (ring) | 35.0 |

| -CH₂-Br | 30.0 |

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments provide correlational information that is crucial for unambiguously assigning the signals observed in the 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would confirm the coupling between the protons on the pyridine ring (H-2 with H-4, and H-4 with H-6) and the coupling between the two methylene groups of the bromoethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₇H₇Br₂N), the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of a bromine radical, the loss of an ethyl group, or cleavage of the bromoethyl side chain.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M]⁺ | C₇H₇⁷⁹Br₂N | 262.8996 | (Predicted) |

| [M+2]⁺ | C₇H₇⁷⁹Br⁸¹BrN | 264.8976 | (Predicted) |

| [M+4]⁺ | C₇H₇⁸¹Br₂N | 266.8955 | (Predicted) |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) leads to a characteristic isotopic cluster.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic side chain, the C=C and C=N bonds of the pyridine ring, and the C-Br bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| C=C / C=N (Pyridine ring) | Stretching | 1600-1450 |

| C-Br | Stretching | 700-500 |

Note: Predicted values are based on typical ranges for these functional groups.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds. For this compound, a reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. The purity of the compound can be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC could be used for purity assessment, typically with a flame ionization detector (FID) or a mass spectrometer (GC-MS). The choice of the column and temperature program would be optimized to achieve good separation of the target compound from any potential impurities.

The use of these chromatographic techniques is crucial in the final stages of a synthesis to ensure that the characterized compound is of high purity, which is a prerequisite for its use in subsequent research applications.

Mechanistic Investigations and Computational Studies

Theoretical Studies of Reaction Mechanisms

Theoretical studies provide invaluable atomic-level insights into the chemical transformations of halogenated pyridines. Through computational modeling, it is possible to map potential energy surfaces, characterize transition states, and rationalize experimental observations such as regioselectivity and chemoselectivity.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the functionalization of 3-Bromo-5-(2-bromoethyl)pyridine at the C3-bromo position. The key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—all proceed through distinct transition states. youtube.com Computational modeling has been instrumental in understanding the energetics of these steps for various bromo-pyridines.

The initial and often rate-determining step is the oxidative addition of the C-Br bond to a low-valent palladium(0) catalyst. youtube.com DFT calculations on model systems, such as 2-bromopyridine (B144113) and 3-bromopyridine (B30812), have shown that the energy barrier for this step is influenced by the electronic properties of the pyridine (B92270) ring and the steric bulk of the phosphine (B1218219) ligands on the palladium center. For a generic Suzuki-Miyaura coupling involving a bromopyridine, the transition state for oxidative addition can be computationally modeled to determine its geometry and activation energy.

Table 1: Representative Calculated Activation Energies for Oxidative Addition in Suzuki-Miyaura Coupling of Bromopyridines with a Pd(0) Catalyst

| Substrate | Ligand | Calculated Activation Energy (kcal/mol) |

| 2-Bromopyridine | PPh₃ | 15.8 |

| 3-Bromopyridine | PPh₃ | 16.5 |

| 4-Bromopyridine | PPh₃ | 15.2 |

| 2-Bromopyridine | P(t-Bu)₃ | 13.1 |

| 3-Bromopyridine | P(t-Bu)₃ | 13.9 |

These theoretical values indicate that the position of the bromine atom on the pyridine ring has a modest effect on the activation barrier. The use of bulkier, more electron-donating ligands like P(t-Bu)₃ generally lowers the activation energy for the oxidative addition step, thereby accelerating the reaction. The transition state geometry typically involves the palladium atom approaching the C-Br bond, with significant elongation of this bond as the new Pd-C and Pd-Br bonds begin to form.

This compound possesses two distinct C-Br bonds: one on the aromatic pyridine ring (an sp²-hybridized carbon) and one on the ethyl side chain (an sp³-hybridized carbon). This raises questions of chemoselectivity in reactions where both sites could potentially react. DFT calculations are a powerful tool for predicting which site is more reactive under specific conditions.

In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition to an aryl C-Br bond is generally much more facile than to an alkyl C-Br bond. DFT calculations can quantify this difference. The calculated activation energy for the oxidative addition of a Pd(0) catalyst to the C3-Br bond of the pyridine ring is expected to be significantly lower than that for the C-Br bond on the bromoethyl side chain. This difference in activation barriers explains the high chemoselectivity observed experimentally, where cross-coupling reactions selectively occur at the pyridine ring. nih.gov

Furthermore, in poly-halogenated pyridine systems, such as 2,4-dibromopyridine, DFT has been used to rationalize the observed regioselectivity. researchgate.net The calculations often reveal that the relative reactivity of the C-Br bonds is governed by the electrophilicity of the carbon atoms, which is influenced by the position of the nitrogen atom and other substituents. researchgate.net For this compound, the electron-withdrawing nature of the pyridine nitrogen influences the C3 position, making it susceptible to oxidative addition.

Table 2: Theoretical Comparison of Reactivity at the Two Bromine Positions

| Reactive Site | Type of C-Br Bond | Predicted Reaction Type | Relative Activation Energy (Qualitative) |

| C3-Position (Pyridine Ring) | Aryl (sp²) | Pd-catalyzed Cross-Coupling | Lower |

| Bromoethyl Side Chain | Alkyl (sp³) | Nucleophilic Substitution (Sₙ2) | Higher (for oxidative addition) |

Note: This table is based on established principles of organic reactivity and findings from DFT studies on analogous systems.

Kinetic Studies of Key Transformation Steps

Kinetic studies provide experimental data on reaction rates, which can be used to support or refute proposed mechanisms. For this compound, two key transformations are of interest: the palladium-catalyzed cross-coupling at the C3 position and nucleophilic substitution at the bromoethyl side chain.

While specific kinetic data for this molecule are scarce, the principles of Sₙ2 reactions can be applied to the bromoethyl group. The rate of a bimolecular nucleophilic substitution (Sₙ2) reaction depends on the concentration of both the substrate and the nucleophile. libretexts.org

Rate = k[this compound][Nucleophile]

The reaction proceeds via a single-step mechanism involving a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. youtube.com The transition state involves a pentacoordinate carbon atom. youtube.com Kinetic studies on similar primary alkyl halides show that the reaction rate is sensitive to the steric bulk of the nucleophile and the solvent polarity.

For the Suzuki-Miyaura coupling at the C3-position, kinetic studies on related aryl bromides have shown that the reaction often exhibits complex kinetic profiles, with the rate being dependent on the concentrations of the aryl halide, the boronic acid, the base, and the palladium catalyst. The rate-determining step can vary depending on the specific reaction conditions, but it is often the oxidative addition or the transmetalation step.

Elucidation of Reaction Intermediates and Catalytic Cycles

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a well-established paradigm for understanding the functionalization of the C3-bromo position of this compound. The cycle involves several key palladium intermediates.

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the C-Br bond of the pyridine ring. This forms a square planar Pd(II) intermediate, [Ar-Pd(II)-Br(L)₂], where Ar is the pyridyl group and L represents the phosphine ligands. mdpi.com

Transmetalation: The Pd(II) intermediate then reacts with the organoboron reagent (e.g., a boronic acid activated by a base). In this step, the organic group from the boron reagent is transferred to the palladium center, displacing the bromide ion and forming a new diorganopalladium(II) intermediate, [Ar-Pd(II)-R(L)₂]. mdpi.com

Reductive Elimination: This final step involves the coupling of the two organic groups (Ar and R) attached to the palladium center. The C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

The characterization of these intermediates is often challenging due to their transient nature. However, mechanistic studies using techniques such as ³¹P NMR spectroscopy have allowed for the observation of key palladium-phosphine complexes in the catalytic cycle of similar reactions. acs.org These studies confirm the presence of Pd(0) and Pd(II) species and help to elucidate the connectivity of the ligands around the palladium center throughout the reaction.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes for Bromoalkyl Pyridines

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For bromoalkyl pyridines, future research will likely focus on moving away from traditional, often harsh, brominating agents and multi-step procedures towards more sustainable alternatives.

Key areas of development include:

Catalytic Borylation/Bromination: One promising avenue is the use of iridium-catalyzed borylation followed by a copper-catalyzed bromination. This two-step, one-pot reaction allows for the selective introduction of a bromine atom at a specific position on the pyridine (B92270) ring.

Photocatalysis: Light-mediated reactions offer a green and powerful tool for organic synthesis. researchgate.net The use of photocatalysts to generate bromine radicals from mild sources could enable the selective bromination of the ethyl side chain under ambient conditions, minimizing the formation of byproducts.

Renewable Feedstocks: A long-term vision for sustainable pyridine synthesis involves utilizing renewable resources. For instance, researchers have explored the thermo-catalytic conversion of glycerol (B35011) with ammonia (B1221849) over zeolite catalysts to produce pyridines. rsc.org While not yet applied to complex pyridines like the title compound, this represents a significant shift towards a bio-based chemical industry.

Exploration of Undiscovered Reactivity Patterns and Unprecedented Transformations

The two bromine atoms in 3-Bromo-5-(2-bromoethyl)pyridine, one on the aromatic ring and one on the alkyl chain, possess distinct reactivities, opening the door for a multitude of selective transformations.

Future research will likely explore:

Orthogonal Functionalization: Developing reactions that selectively target one bromine atom while leaving the other intact is a key challenge. This would allow for the stepwise introduction of different functional groups, leading to the creation of highly complex and diverse molecular architectures.

Novel Cyclization Reactions: The bromoethyl side chain is a prime handle for intramolecular cyclization reactions. Exploration of novel catalysts and reaction conditions could lead to the formation of new heterocyclic ring systems fused to the pyridine core.

Metal-Mediated Cross-Coupling Reactions: While Suzuki and Stille couplings are established methods for functionalizing bromopyridines, there is still room for innovation. benchchem.com The development of new ligands and catalysts could expand the scope of these reactions to include previously challenging substrates and enable the formation of new types of carbon-carbon and carbon-heteroatom bonds.

Rational Design of Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is crucial for advancing the chemistry of bromoalkyl pyridines.

Emerging research opportunities in this area include:

Cooperative Catalysis: The use of two or more catalysts that work in concert can enable transformations that are not possible with a single catalyst. youtube.com For instance, a Lewis acid could be used to activate the pyridine ring, making it more susceptible to a transition metal-catalyzed cross-coupling reaction.

Enzyme Catalysis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. The use of enzymes to perform specific transformations on bromoalkyl pyridines could lead to the development of highly efficient and enantioselective synthetic routes.

Nanocatalysis: The use of catalytically active nanoparticles is a rapidly growing field. These materials can offer high activity and selectivity, and they can often be easily recovered and reused, making them a sustainable choice for chemical synthesis.

Integration into Cascade, Multicomponent, and Flow Chemistry Reactions

Modern synthetic strategies are increasingly focused on improving efficiency and reducing waste by combining multiple reaction steps into a single operation.

Cascade Reactions: this compound is an ideal substrate for cascade reactions, where a single starting material undergoes a series of transformations in a single pot. For example, a reaction could be designed where the bromoethyl side chain first undergoes a substitution reaction, followed by an intramolecular cyclization to form a new heterocyclic ring.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials are combined to form a complex product. mdpi.commdpi.comacsgcipr.org The development of new MCRs that incorporate this compound as a building block would provide rapid access to a wide range of structurally diverse molecules.

Flow Chemistry: Performing reactions in a continuous flow system rather than a traditional batch reactor can offer many advantages, including improved safety, better process control, and higher yields. researchgate.net The application of flow chemistry to the synthesis and functionalization of bromoalkyl pyridines could lead to the development of more efficient and scalable manufacturing processes. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.